molecular formula C15H19N3O4S2 B2468814 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097898-25-2

3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No. B2468814
CAS RN: 2097898-25-2
M. Wt: 369.45
InChI Key: MDPDIPOIEITDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound’s structure includes a pyrrolidine ring, a thiadiazole ring, and a benzenesulfonyl group. The presence of these groups can influence the compound’s physicochemical properties and biological activity .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Gomha et al. (2015) detailed the synthesis of thiadiazoles and their anticancer activity. Using chitosan-grafted-poly(4-vinylpyridine) as a novel catalyst, they synthesized a series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles. These compounds demonstrated promising anticancer activity against colon and liver carcinoma cell lines, showcasing the potential of thiadiazole derivatives in cancer treatment (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Biological Activity of Imidazo[1,2-a]pyridines

Another research by Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines with substitutions at the 3-position, targeting antiulcer agents. These compounds displayed cytoprotective properties in ethanol and HCl models, although they lacked significant antisecretory activity. This study underscores the potential of heterocyclic compounds in developing treatments for ulcers (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial and Antifungal Properties

Research on thiadiazole derivatives has also highlighted their antimicrobial and antifungal properties. A study by Vinusha et al. (2015) synthesized Schiff base ligands incorporating the 1,3,4-thiadiazole core, which displayed moderate activity against various bacterial and fungal species. This illustrates the utility of thiadiazole and related compounds in addressing microbial infections (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Antiviral Activity

The antiviral potential of thiadiazole derivatives was examined in a study by Patick et al. (2005), which focused on a novel inhibitor of human rhinovirus 3C protease. The compound exhibited potent antiviral activity across various picornaviruses, highlighting the relevance of thiadiazole structures in developing antiviral agents (Patick, Brothers, Maldonado, Binford, Maldonado, Fuhrman, Petersen, Smith, Zalman, Burns-Naas, & Tran, 2005).

properties

IUPAC Name

3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-3-21-14-5-4-13(8-11(14)2)24(19,20)18-7-6-12(10-18)22-15-9-16-23-17-15/h4-5,8-9,12H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPDIPOIEITDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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